Butyl Bromide-d3

説明

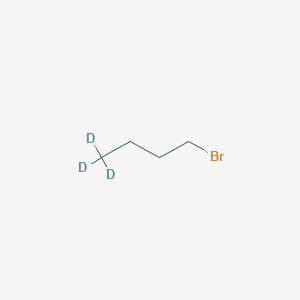

Butyl Bromide-d3, also known as tert-butyl bromide, is a compound that is often used in organic synthesis and can be involved in various chemical reactions. It is a derivative of butyl bromide where deuterium replaces some of the hydrogen atoms, which can be useful in isotopic labeling studies.

Synthesis Analysis

The synthesis of related butyl bromide compounds can be achieved through various methods. For instance, the synthesis of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) involves the reaction of 1-methylimidazole with 1-bromobutane, resulting in an ionic liquid with significant enthalpy change during the reaction process . This reaction is exothermic, with an enthalpy change of -87.7 kJ/mol, indicating the release of energy when the ionic liquid forms. The activation energy for this reaction is found to be 73 kJ/mol, which is the energy required to initiate the reaction .

Molecular Structure Analysis

The molecular structure of butyl bromide derivatives can exhibit interesting features. For example, the ionic liquid [bmim]Br shows a cooperative change between gauche-trans (GT) and trans-trans (TT) conformations of the butyl group in the cation . This dynamic behavior can influence the melting and freezing behaviors of the compound, as observed in differential scanning calorimetry studies .

Chemical Reactions Analysis

Butyl bromide compounds can participate in various chemical reactions. For example, tert-butyl bromide can undergo electrochemical reduction to form tert-butyl and bromide ions . The reaction kinetics and mechanisms can be influenced by factors such as solvent friction, temperature, and overpotential . Additionally, butyl bromide derivatives can be used as reagents or solvents in bromination reactions, as seen with 1-butyl-3-methylpyridinium tribromide, which is effective for the regioselective bromination of anilines and phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl bromide derivatives, such as 1-butyl-3-methylimidazolium bromide, are characterized by their thermal behavior, solubility, and interaction with other molecules. The melting and freezing behaviors of [bmim]Br and [bmim]Cl show characteristics like a wide pre-melting range and excessive supercooling . The hybrid molecular material synthesized using 1-butyl 3-methyl imidazolium bromide and phosphotungstic acid is a white solid that dissolves in DMSO but not in water, indicating selective solubility . The calorimetric determination of the enthalpy of synthesis and the vaporization enthalpy of [C4mim]Br provides insights into the thermodynamics of these ionic liquids .

科学的研究の応用

Bromination Reagent and Solvent

Butyl Bromide-d3, as part of the compound 1-butyl-3-methylpyridinium tribromide ([BMPy]Br3), has been identified as a highly efficient, regioselective reagent/solvent for nuclear bromination of various anilines and phenols. This synthesis technique, carried out without organic solvents, highlights the recyclability of the spent 1-butyl-3-methylpyridinium bromide ([BMPy]Br), making it an environmentally friendly choice for bromination applications in scientific research (Borikar, Daniel & Paul, 2009).

Corrosion Inhibitor

Research on ionic liquids like 1-butyl-3-ethylimidazolium bromide ([beim]Br) reveals its significant potential as a corrosion inhibitor, particularly for copper in acidic media. This compound, notable for its inhibitory properties, operates via spontaneous adsorption on the copper surface, adhering to Langmuir's adsorption isotherm. The protective layer formed on copper surfaces and the electron donation from the Br− anion to copper underline the mechanistic approach of [beim]Br as a corrosion inhibitor (Vastag et al., 2018).

Melting and Freezing Behavior Analysis

Studies on ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) have provided valuable insights into their melting and freezing behaviors. Utilizing a differential scanning calorimeter (DSC) with nano-Watt stability and sensitivity, researchers have been able to observe the distinct thermal behaviors of [bmim]Br, including its wide pre-melting range and excessive supercooling. These characteristics are thought to stem from the dynamics of cooperative changes in the conformations of the butyl group within the [bmim]+ cation (Nishikawa et al., 2007).

Catalysis in Oxidation Reactions

Butyl-3-methylimidazolium bromide ((bmim)Br), another variant, has been demonstrated to promote selective oxidation of sulfides to sulfoxides and oxidative coupling of thiols to disulfides using NaBrO3. The reaction conditions highlight the utility of (bmim)Br as a catalyst in achieving high yields under neutral conditions (Shaabani, Mofakham & Rahmati, 2012).

Safety And Hazards

Butyl Bromide-d3 is a flammable liquid and vapor . It can cause skin and eye irritation . Containers may explode when heated, and vapors may form explosive mixtures with air . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

特性

IUPAC Name |

4-bromo-1,1,1-trideuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481753 | |

| Record name | Butyl Bromide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl Bromide-d3 | |

CAS RN |

55724-42-0 | |

| Record name | Butyl Bromide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55724-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)

![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)